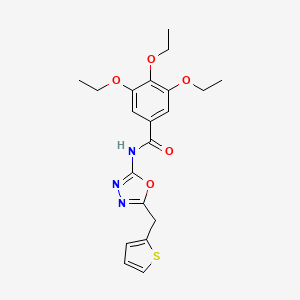

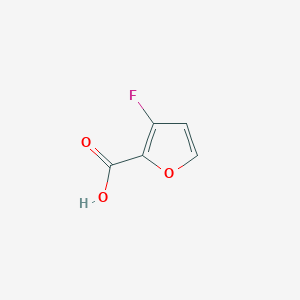

2-Furancarboxylic acid, 3-fluoro-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-Furancarboxylic acid, 3-fluoro-” is a chemical compound with the molecular formula C11H7FO3 . It is a derivative of furancarboxylic acid, which is a versatile furanic building block for chemical and polymer applications .

Synthesis Analysis

The synthesis of furancarboxylic acid derivatives has been a topic of interest in recent years. For instance, the synthesis of 2,5-furandicarboxylic acid (FDCA) from furoic acid has been explored using various carboxylation reactions . A biocatalytic route towards FDCA was developed by integrating a cell-free extract of galactose oxidase variant M3–5 with a whole-cell biocatalyst harboring NAD±dependent vanillin dehydrogenases and NADH oxidase, starting from 5-hydroxymethylfurfural .

Molecular Structure Analysis

The molecular structure of “2-Furancarboxylic acid, 3-fluoro-” includes a furan ring attached to a carboxylic acid group and a fluorophenyl group . The exact mass of the molecule is 206.03792224 g/mol .

Chemical Reactions Analysis

The chemical reactions involving furancarboxylic acid derivatives are diverse. For example, a novel enzymatic cascade reaction process was introduced with a yield of 94.0% by the combination of 5-hydroxymethylfurfural oxidase (HMFO) and lipase .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Furancarboxylic acid, 3-fluoro-” include a molecular weight of 206.17 g/mol, a topological polar surface area of 39.4 Ų, and a complexity of 232 . It has no hydrogen bond donors, four hydrogen bond acceptors, and three rotatable bonds .

Wissenschaftliche Forschungsanwendungen

Thermophysical and Structural Studies

- A comparative study using calorimetry, IR spectroscopy, and X-ray crystallography investigated the thermophysical properties of 2- and 3-isomers of furancarboxylic acid, including the 3-fluoro variant. This study highlighted differences in their supramolecular structures and the assembly of carboxylic dimers into sheets (Roux et al., 2004).

Thermochemical Analysis

- Thermochemical investigations of 2- and 3-furancarboxylic acids, including 3-fluoro-2-furancarboxylic acid, were conducted. The study focused on the relative stabilities and enthalpies of combustion and sublimation of these compounds (Roux et al., 2003).

Synthesis and Structural Characterization

- A study on the synthesis of 3-fluoro-2,5-disubstituted furans from gem-difluorocyclopropyl ketones was conducted, showcasing the potential of 3-fluoro-2-furancarboxylic acid derivatives in chemical synthesis (Sugiishi et al., 2020).

- Derivatives of 2- and 3-benzo[b]furancarboxylic acids, closely related to 2-furancarboxylic acid, 3-fluoro-, were synthesized and structurally analyzed. These studies provided insights into the molecular structures of such compounds (Drzewiecka et al., 2012).

Chemical Reactions and Applications

- Research on the palladium-catalyzed perarylation of 3-furancarboxylic acids, including the 3-fluoro variant, was conducted. This study explored the efficient production of tetraarylated products, highlighting potential applications in organic synthesis (Nakano et al., 2008).

- One-pot synthesis studies of fluorine-containing 3-cyano/ethoxycarbonyl-2-methyl-benzo[b]furans were performed. These studies demonstrate the chemical versatility of furan derivatives, including those with fluoro-substituents (Ramarao et al., 2004).

Biobased Chemical Production

- A study on the hydrodeoxygenation of 2-furancarboxylic acid to valeric acid using molybdenum-oxide-modified platinum catalysts was reported. This research demonstrates the potential for converting furan derivatives into valuable chemicals (Asano et al., 2016).

- Enzyme-catalyzed synthesis of furan carboxylic acids from 5-hydroxymethylfurfural via H2O2 internal recycling was investigated. This highlights the biotechnological applications of furan derivatives in producing biobased building blocks (Jia et al., 2019).

Carboxylation and Polymer Production

- A scalable carboxylation route to furan-2,5-dicarboxylic acid from 2-furoic acid and CO2 was developed. This study is significant for sustainable polymer production using furan derivatives (Dick et al., 2017).

Wirkmechanismus

Target of Action

Furan platform chemicals, including 2-furancarboxylic acid, 3-fluoro-, are known to be used in the chemical industry as a switch from traditional resources such as crude oil to biomass .

Mode of Action

It’s known that furan derivatives can be synthesized by the oxidation of either furfuryl alcohol or furfural . This process can be achieved either chemically or biocatalytically .

Biochemical Pathways

The conversion of these compounds to 2,5-furandicarboxylic acid (FDCA) is a promising bio-based building block as a green alternative to petroleum-based terephthalate in polymer production .

Result of Action

It’s known that furan derivatives can be used in the synthesis of various compounds, indicating their potential role in chemical reactions .

Action Environment

The action of 2-Furancarboxylic acid, 3-fluoro- can be influenced by various environmental factors. For instance, the switch from traditional resources such as crude oil to biomass in the chemical industry has begun to take place, which requires the workhorse of chemical reactants and petroleum refineries to be replaced with biorefineries . This change in the action environment can influence the compound’s action, efficacy, and stability.

Safety and Hazards

Zukünftige Richtungen

The future directions for the study and application of furancarboxylic acid derivatives are promising. They are considered important bio-sourced building blocks and several routes have been reported for their synthesis . The development of sustainable processes for renewable bioplastics offers the potential to replace a significant portion of oil consumption .

Eigenschaften

IUPAC Name |

3-fluorofuran-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3FO3/c6-3-1-2-9-4(3)5(7)8/h1-2H,(H,7,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDBMVGOLZGLUOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3FO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-chlorophenyl)-2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B2454228.png)

![(5-Pyridin-3-yl-1,2-oxazol-3-yl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2454230.png)

![2-[1-(2-Oxopiperidine-4-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2454231.png)

![N-(1-cyanocyclopentyl)-2-[[5-(4-methoxyphenyl)-4-propan-2-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2454232.png)

![9lambda6-Thia-3-azabicyclo[4.2.1]nonane-9,9-dione hydrochloride](/img/structure/B2454234.png)

![N-[cyano(2,4-difluorophenyl)methyl]-1-methyl-1H-pyrrole-2-carboxamide](/img/structure/B2454236.png)

![2-{2-oxo-2-[2-(trifluoromethyl)phenyl]ethyl}-1,2-benzothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2454243.png)